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Compound of Interest

Ethyl tetrahydropyran-4-
Compound Name:
carboxylate

Cat. No. B1631667

Introduction: The Tetrahydropyran Moiety in Modern
Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold frequently incorporated into
the architecture of complex bioactive molecules and pharmaceuticals.[1] Its presence is
significant in numerous natural products, including carbohydrates and polyether antibiotics,
where it plays a crucial role in their biological activities.[1] For researchers in medicinal
chemistry and drug development, the THP moiety offers a desirable combination of properties:
it is a conformationally restricted, non-planar ring system that can improve physicochemical
properties such as solubility and metabolic stability, while providing a three-dimensional
framework for the precise spatial orientation of pharmacophoric groups. Ethyl
tetrahydropyran-4-carboxylate, as a readily available and versatile building block, serves as
an excellent starting point for the elaboration of this important scaffold.

This comprehensive guide provides detailed reaction protocols and mechanistic insights for
several key transformations utilizing Ethyl tetrahydropyran-4-carboxylate as a primary
reactant. The protocols are designed to be self-validating, with explanations for critical
experimental choices to ensure reproducibility and success in the laboratory.

Physicochemical and Safety Data
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A thorough understanding of the reactant's properties is paramount for successful and safe
experimentation.

Property Value Source

CAS Number 96835-17-5 [2]

Molecular Formula CsH1403 ChemicalBook
Molecular Weight 158.19 g/mol ChemicalBook
Boiling Point Not specified

Density Not specified

Handle with appropriate
personal protective equipment

Safety (PPE), including gloves and General Lab Practice
safety glasses. Work in a well-

ventilated fume hood.

Core Synthetic Transformations and Protocols

Ethyl tetrahydropyran-4-carboxylate offers two primary sites for chemical modification: the
ester functionality and the a-carbon. The following sections detail protocols for key
transformations at these positions.

Ester to Alcohol Reduction: Synthesis of (Tetrahydro-
2H-pyran-4-yl)methanol

The reduction of the ester group to a primary alcohol is a fundamental transformation, yielding
a valuable intermediate for further functionalization, such as etherification or oxidation to the
corresponding aldehyde. Lithium aluminum hydride (LiAlH4) is the reagent of choice for this
transformation due to its high reactivity towards esters, which are generally resistant to weaker
reducing agents like sodium borohydride.[3][4]

Causality and Mechanistic Insight: The reduction proceeds via nucleophilic acyl substitution. A
hydride ion (H™) from LiAlH4 attacks the electrophilic carbonyl carbon of the ester. This is
followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde.
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Since aldehydes are more reactive than esters towards LiAlHa4, the aldehyde is immediately
reduced to the primary alcohol.[3][5] An acidic workup is required to protonate the resulting
alkoxide and to neutralize any excess reducing agent.[4]

Experimental Workflow: Ester Reduction

@thyl tetrahydropyran-4-carboxylate in dry THla

Slow addition

LiAlH4 solution in THF

(Stir at 0 °C to RT)

@uench with Ethyl Acetate, then acidic workup (e.g., dil. H2SO4D

(Tetrahydro-2H-pyran-4-yl)methanol

Click to download full resolution via product page
Caption: Workflow for the LiAlH4 reduction of Ethyl tetrahydropyran-4-carboxylate.
Detailed Protocol:

o Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add a solution of lithium aluminum hydride (1.2 eq.) in
anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the flask to 0 °C in an
ice bath.
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» Reaction: Dissolve Ethyl tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF. Add
this solution dropwise to the stirred LiAlH4 suspension via the dropping funnel, maintaining
the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the
reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

o Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially
add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL),
where X is the mass of LiAlH4 used in grams. Stir vigorously for 30 minutes until a white
granular precipitate forms.

« |solation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with
THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude
product.

 Purification: The resulting (Tetrahydro-2H-pyran-4-yl)methanol can be purified by vacuum
distillation or column chromatography on silica gel.

Reagent Molar Eq. Purpose

Ethyl tetrahydropyran-4-

1.0 Reactant

carboxylate
Lithium aluminum hydride )

. 1.2 Reducing Agent
(LiAIHa4)
Anhydrous THF - Solvent
Ethyl Acetate / H20 / aq.

Workup/Quench

NaOH

Grignard Reaction: Synthesis of Tertiary Alcohols

The reaction of Grignard reagents with esters provides a powerful method for the formation of
carbon-carbon bonds and the synthesis of tertiary alcohols. Two equivalents of the Grignard
reagent add to the ester, with the first addition leading to a ketone intermediate that is
subsequently attacked by a second equivalent of the organometallic reagent.[6][7]
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Causality and Mechanistic Insight: The first step is the nucleophilic addition of the Grignard
reagent to the ester carbonyl, forming a tetrahedral intermediate. This intermediate collapses,
expelling the ethoxide as a leaving group to form a ketone.[6] The newly formed ketone is more
reactive than the starting ester and rapidly reacts with a second molecule of the Grignard
reagent to form a magnesium alkoxide.[8] An acidic workup is then performed to protonate the
alkoxide, yielding the tertiary alcohol. It is not possible to stop the reaction at the ketone stage
under these conditions.[8]

Ethyl tetrahydropyran-4-carboxylate in dry Ether/THF

low addition

< i

Stir at 0 °C to RT
@ with saturated aq. NH4Cl

Tertiary Alcohol (e.g., 2-(Tetrahydro-2H-pyran-4-yl)propan-2-ol)

Click to download full resolution via product page
Caption: Workflow for the a-alkylation of Ethyl tetrahydropyran-4-carboxylate.
Detailed Protocol:

o LDA Preparation: In a flame-dried flask under nitrogen, dissolve diisopropylamine (1.1 eq.) in
anhydrous THF. Cool to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.05 eq.)
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dropwise. Stir for 30 minutes at -78 °C.

e Enolate Formation: To the freshly prepared LDA solution, add a solution of Ethyl
tetrahydropyran-4-carboxylate (1.0 eq.) in anhydrous THF dropwise, keeping the
temperature at -78 °C. Stir for 1 hour.

o Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate
solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

o Workup: Quench the reaction by adding water or saturated aqueous NHaCl.

« |solation: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine,
dry over anhydrous magnesium sulfate (MgS0Oa4), and concentrate in vacuo.

« Purification: Purify the product by flash column chromatography on silica gel.

Reagent Molar Eq. Purpose

Ethyl tetrahydropyran-4-

carboxylate 1.0 Reactant
Diisopropylamine 11 LDA Precursor
n-Butyllithium (n-BulLi) 1.05 LDA Precursor
Alkyl Halide (R-X) 1.2 Alkylating Agent
Anhydrous THF - Solvent

Conclusion and Future Outlook

Ethyl tetrahydropyran-4-carboxylate is a foundational building block for accessing a wide
array of substituted tetrahydropyran derivatives. The protocols detailed herein for reduction,
Grignard addition, and a-alkylation represent robust and reliable methods for its elaboration.
These transformations open the door to novel molecular architectures relevant to the
pharmaceutical and agrochemical industries. The strategic application of these protocols can
significantly accelerate discovery programs by providing efficient access to key intermediates
and final target molecules incorporating the valuable tetrahydropyran scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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